molecular formula C23H24N4O4S2 B2801756 4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361172-40-9

4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2801756
CAS RN: 361172-40-9
M. Wt: 484.59
InChI Key: IGHPKLDDHSIOID-UHFFFAOYSA-N
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Description

4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications

Antiaggregatory and Antithrombotic Effects

4-(morpholinosulfonyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been studied for its potential antiaggregatory and antithrombotic effects. A related compound, MS-180, exhibited significant inhibition of platelet aggregation and thrombus formation in animal models. This suggests potential applications in treating thrombotic diseases (Banno et al., 1999).

Synthesis of Cytotoxic Heterocyclic Compounds

The compound has been utilized in the synthesis of novel cytotoxic heterocyclic compounds. Research has demonstrated the synthesis of various derivatives with significant in vitro cytotoxic activity against cancer cell lines, indicating its potential use in cancer therapy (Mansour et al., 2020).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Novel pyrazolyl-s-triazine derivatives, which include the morpholinosulfonyl moiety, have shown promising antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).

Antiobesity Activity

Compounds related to this compound have been investigated for their antiobesity activity. Certain diaryl dihydropyrazole-3-carboxamides showed significant body weight reduction in vivo, attributed to their CB1 antagonistic activity, indicating potential in obesity treatment (Srivastava et al., 2007).

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-16-4-2-3-5-21(16)27-22(19-14-32-15-20(19)25-27)24-23(28)17-6-8-18(9-7-17)33(29,30)26-10-12-31-13-11-26/h2-9H,10-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHPKLDDHSIOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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